![molecular formula C14H19ClN2O5 B2722993 4-(3-Chloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid CAS No. 1026687-22-8](/img/structure/B2722993.png)

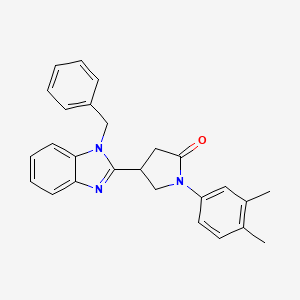

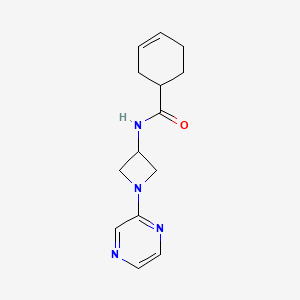

4-(3-Chloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Chloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid, also known as CK-1827452, is a small molecule inhibitor that has been studied for its potential therapeutic effects on heart failure. In

Applications De Recherche Scientifique

Catalysis and Synthesis

One notable application of compounds structurally related to 4-(3-Chloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid is in the field of green chemistry, where boric acid-catalyzed multi-component reactions facilitate the efficient synthesis of 4H-isoxazol-5(4H)-ones in aqueous media. This method is prized for its efficiency, simplicity, environmental friendliness, and the high yields and short reaction times it offers (H. Kiyani & F. Ghorbani, 2015).

Biocatalysis

Research into the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate, a molecule with structural similarities, using microbial aldehyde reductase in organic solvent-water diphasic systems highlights the potential for biocatalytic applications. This process, which employs enzymes from Sporobolomyces salmonicolor, offers a method for producing chiral intermediates with high enantiomeric excess, underscoring the role of biocatalysis in the synthesis of optically active compounds (S. Shimizu et al., 1990).

Chiral Drug Intermediates

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate illustrates the utility of biocatalytic methods for producing key intermediates in the synthesis of chiral drugs. Such transformations, often carried out with engineered Escherichia coli expressing specific reductases, underscore the importance of microbial biocatalysis in the pharmaceutical industry for generating compounds with high enantiomeric purity (Q. Ye et al., 2010).

Antimicrobial and Antioxidant Activities

Research on derivatives such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, has explored their potential antimicrobial and antioxidant properties. The structural analysis and biological activity studies of such compounds contribute to the development of new therapeutic agents with enhanced efficacy against microbial infections and oxidative stress (A. D. Kumar et al., 2016).

Propriétés

IUPAC Name |

4-(3-chloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O5/c15-10-2-1-3-11(8-10)17-13(19)9-12(14(20)21)16-4-6-22-7-5-18/h1-3,8,12,16,18H,4-7,9H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVXGLWYKDPJHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CC(C(=O)O)NCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-Methoxy-3-(4-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2722911.png)

![(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B2722913.png)

![5-bromo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2722914.png)

![N-[(1-methanesulfonylazetidin-3-yl)methyl]prop-2-enamide](/img/structure/B2722923.png)

![4-((1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2722928.png)

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722932.png)

![(4-Ethylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2722933.png)